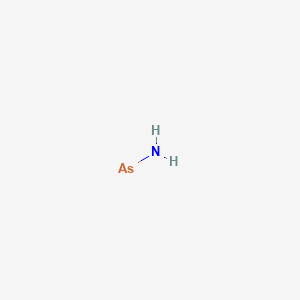

Aminoarsine

Description

Properties

Molecular Formula |

AsH2N |

|---|---|

Molecular Weight |

90.944 g/mol |

InChI |

InChI=1S/AsH2N/c1-2/h2H2 |

InChI Key |

IVYZFLBDJCMVRZ-UHFFFAOYSA-N |

Canonical SMILES |

N[As] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aminoarsine Architectures

Direct Synthesis Routes for Aminoarsine Precursors

The preparation of stable and reactive this compound precursors is the foundational step for their broader application. Research has focused on creating efficient and scalable direct synthesis routes.

Tris(dimethylamino)arsine (B1606909), As[N(CH₃)₂]₃, is a key precursor in this class, valued for its commercial availability and relative stability compared to other organoarsenic compounds. researchgate.netresearchgate.net It is a colorless to straw-colored liquid that serves as a less hazardous alternative to highly toxic precursors like arsine (AsH₃) or pyrophoric ones like tris(trimethylsilyl)arsine for applications such as the synthesis of indium arsenide (InAs) nanocrystals. researchgate.netacs.orgnih.gov

The primary synthesis route involves the reaction of arsenic trichloride (B1173362) with dimethylamine. lookchem.com This straightforward aminolysis reaction provides a direct path to the desired product.

Reaction Scheme: AsCl₃ + 6 HN(CH₃)₂ → As(N(CH₃)₂)₃ + 3 [H₂N(CH₃)₂]Cl

Below are the key chemical properties of Tris(dimethylamino)arsine. lookchem.comguidechem.comcymitquimica.com

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₈AsN₃ |

| Molecular Weight | 207.15 g/mol |

| CAS Number | 6596-96-9 |

| Appearance | Colorless to straw-colored liquid |

| Boiling Point | 55°C at 10 mmHg |

| Density | 1.124 g/cm³ |

| Refractive Index | 1.4848 |

| Sensitivity | Air and moisture sensitive |

Methodological advancements have centered on the use of this compound precursors for the synthesis of III-V semiconductor nanocrystals, particularly InAs quantum dots. researchgate.net Traditional methods often rely on hazardous and unstable arsenic sources. nih.gov The development of syntheses using tris(dimethylamino)arsine represents a significant step forward due to its improved safety profile and commercial availability. acs.orgnih.gov

A key innovation is the hot-injection synthesis method, where the this compound precursor requires a reducing agent to convert arsenic from the +3 to the -3 oxidation state, enabling the nucleation and growth of InAs nanocrystals. researchgate.netresearchgate.net The choice of reducing agent is critical as it directly influences the reaction kinetics. researchgate.net Researchers have systematically investigated various reducing agents to optimize control over the size and optical properties of the resulting nanocrystals. researchgate.netnih.gov

For instance, alane N,N-dimethylethylamine (DMEA-AlH₃) has been identified as a superior reducing agent that allows for the controlled activation of aminoarsines, leading to monodisperse, spherical InAs quantum dots with tunable sizes. researchgate.net Further refinements include the use of additives like zinc chloride (ZnCl₂), which improves the size distribution of the nanocrystals and passivates their surface, enhancing photoluminescence quantum yields. nih.govfigshare.comresearchgate.net

| Reducing Agent / Additive | Role and Impact on Synthesis | Reference |

|---|---|---|

| Tris(dimethylamino)phosphine (amino-P) | A mild reducing agent; its activation can be triggered by ZnCl₂. | nih.gov |

| Diisobutylaluminum hydride (DIBAL-H) | A stronger reducing agent explored for this synthesis. | researchgate.net |

| Alane N,N-dimethylethylamine (DMEA-AlH₃) | Enables controlled activation of aminoarsines, leading to monodisperse InAs quantum dots. | researchgate.netnih.gov |

| Zinc Chloride (ZnCl₂) | Acts as an additive to improve size distribution and passivate the nanocrystal surface. | nih.govfigshare.com |

Enantioselective Synthesis of Chiral this compound Ligands and Auxiliaries

Chiral arsines are valuable ligands in asymmetric catalysis. The development of synthetic routes to enantiomerically pure this compound-based ligands and auxiliaries is a key area of research.

A significant strategy for creating chiral arsine ligands involves palladium-catalyzed arsination. This approach has been successfully used to synthesize novel chiral bis(arsine) ligands. One such example is N,N′-bis[2′-(diphenylarsino)benzoyl]-(1R,2R)-cyclohexanediamine (BiAsBA), which is based on the well-established Trost modular ligand backbone. acs.orgacs.orgconicet.gov.ar

The synthesis is a multi-step process where the key transformation is the introduction of the diphenylarsine (B13773895) (−AsPh₂) group via a Pd-catalyzed coupling reaction. acs.org This methodology provides a direct and effective route for the formation of arsine ligands. acs.org The resulting BiAsBA ligand has been evaluated in palladium-catalyzed asymmetric allylic alkylation reactions, demonstrating high conversion rates. acs.orgacs.org

| Reaction | Ligand | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate | BiAsBA | Very high to complete | Modest | acs.orgconicet.gov.ar |

This strategy highlights how established ligand frameworks can be adapted by changing the heteroatom (from phosphorus to arsenic) to tune steric and electronic properties. acs.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgnih.gov In the context of this compound systems, chiral auxiliaries can be used to direct the formation of specific stereoisomers.

An effective example involves the use of an organopalladium complex containing ortho-metalated (S)-[1-(dimethylamino)ethyl]naphthalene as a chiral auxiliary. ntu.edu.sg This complex serves as a chiral template to facilitate asymmetric cycloaddition reactions between 3,4-dimethyl-1-phenylarsole (DMPA) and various vinylphosphines or diphenylvinylarsine. ntu.edu.sg This template-directed approach leads to the stereoselective formation of asymmetrical heterobidentate arsanorbornene ligands. ntu.edu.sg The auxiliary guides the incoming reactant to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. After the reaction, the auxiliary can typically be removed, leaving the enantiomerically enriched product. wikipedia.org

Multi-Component and Cascade Reaction Approaches to this compound Systems

Multi-component reactions (MCRs) and cascade reactions represent highly efficient strategies in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single pot. iitj.ac.inrsc.org

Multi-component reactions are convergent processes where three or more reactants combine in a single operation to form a product that incorporates significant portions of all starting materials. iitj.ac.inorganic-chemistry.org Famous examples include the Strecker, Mannich, and Ugi reactions. organic-chemistry.orgnih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity. iitj.ac.in

Cascade reactions (or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction is triggered only after the preceding one has occurred, all under the same reaction conditions without the addition of new reagents. rsc.orgnih.gov These processes are powerful for quickly building molecular complexity, mimicking biosynthetic pathways. nih.gov

While MCRs and cascade reactions are powerful tools for synthesizing a wide variety of organic structures, including heterocycles and other complex frameworks, their specific application to the direct synthesis of complex this compound systems is not extensively documented in current literature. The development of such reactions for this compound architectures remains a potential area for future research, promising more efficient and sustainable synthetic routes.

In-depth Analysis of this compound's Electronic Structure Remains Computationally Underexplored

A comprehensive article detailing the computational and theoretical elucidation of the electronic structure and bonding of the chemical compound this compound, as per the specified detailed outline, cannot be generated at this time. Extensive searches for dedicated scholarly research on this compound and its simple derivatives using advanced quantum chemical methods have revealed a significant lack of published data.

While the theoretical frameworks requested—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and topological methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF)—are standard and powerful tools in computational chemistry, their specific application to this compound (H₂AsNH₂) and its simple derivatives is not documented in available scientific literature. Consequently, the detailed research findings, specific quantitative data, and data tables required to populate the requested article structure are unavailable.

To fulfill the user's request for a "thorough, informative, and scientifically accurate" article, specific computed values are necessary, such as:

For DFT studies: Optimized molecular geometries (As-N, As-H, N-H bond lengths and angles).

For FMO analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap.

For NBO analysis: Natural charges on each atom, the hybridization of the As-N and potential As-C bonds, and the stabilization energies from donor-acceptor interactions.

For QTAIM/ELF analysis: Values for the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points of the As-N bond.

Without peer-reviewed studies that have performed these calculations on this compound, generating an article with the required scientific rigor and specific data would necessitate performing original research, which is beyond the scope of this service. Providing a generic description of the methodologies without applying them directly to this compound with concrete data would not adhere to the specific requirements of the request. Therefore, the construction of the requested article is not currently feasible.

Computational and Theoretical Elucidation of Aminoarsine Electronic Structure and Bonding

Theoretical Analyses of Chemical Bonding and Intermolecular Interactions

Investigation of Non-Covalent Interactions in Aminoarsine Assemblies

Theoretical and computational investigations specifically detailing the non-covalent interactions within this compound assemblies are not extensively covered in current literature. However, based on the fundamental principles of molecular interactions, several types of non-covalent forces can be predicted to play a crucial role in the aggregation and self-assembly of this compound molecules. These interactions, while weaker than covalent bonds, are directive and govern the formation of supramolecular structures. researchgate.netnih.gov

Key non-covalent interactions relevant to this compound assemblies would include:

Van der Waals Forces: These are universal interactions arising from temporary fluctuations in electron density, leading to induced dipoles. For this compound molecules, particularly those with alkyl or aryl substituents on the nitrogen or arsenic atoms, these dispersion forces would be significant in promoting molecular association in the solid state or in non-polar solvents.

Dipole-Dipole Interactions: The inherent polarity of the arsenic-nitrogen (As-N) bond, as well as other polar bonds within the molecule's substituents, would lead to electrostatic interactions between molecules. These forces would encourage an ordered alignment of molecules in condensed phases to maximize attractive interactions and minimize repulsion.

Hydrogen Bonding: In the case of primary (R-AsH-NH₂) or secondary (R-AsH-NHR') aminoarsines, classical hydrogen bonds could form between the N-H group of one molecule and the lone pair of electrons on the nitrogen or arsenic atom of another. These interactions are highly directional and significantly stronger than van der Waals forces, potentially leading to well-defined assemblies like dimers, chains, or networks. researchgate.net

Computational studies on analogous systems, such as phosphine and amine assemblies, often employ quantum chemical methods like Density Functional Theory (DFT) with dispersion corrections or Møller-Plesset perturbation theory (MP2) to accurately model these weak interactions. Such theoretical approaches could be applied to this compound systems to quantify the energetics of dimer or cluster formation, identify the preferred geometries of assembly, and understand the balance of forces that dictates their supramolecular architecture. researchgate.netnih.gov

Simulation of Surface Chemistry and Ligand Passivation Mechanisms

Computational simulations have become instrumental in understanding the complex surface chemistry of nanomaterials where aminoarsines are used as precursors. nih.govarxiv.org These theoretical models provide atomic-level insights into how ligands interact with and passivate nanoparticle surfaces, which is critical for tailoring the electronic and optical properties of the final materials. nih.govsciltp.com

Modeling Ligand-Surface Interactions on Nanomaterial Substrates

Aminoarsines, particularly tris(dimethylamino)arsine (B1606909), are effective arsenic precursors in the synthesis of III-V semiconductor nanocrystals, such as Indium Arsenide (InAs). nih.gov Computational modeling, primarily using Density Functional Theory (DFT), has been employed to elucidate the role of various species present during synthesis on the surface of these nanocrystals. nih.govresearchgate.net

In a notable study, the surface of InAs nanocrystals synthesized using an this compound precursor was modeled to understand the effect of additives like zinc chloride (ZnCl₂). nih.gov DFT calculations were performed on model InAs nanocrystal structures to simulate the surface environment. For instance, two models were constructed to represent nanocrystals synthesized without and with the additive:

A model with a stoichiometry of (InAs)₁₁₆(InCl₃)₁₇, representing an InAs core with surface indium atoms passivated by chloride ions. nih.gov

A second model with a stoichiometry of (InAs)₁₁₆(InCl₃)₂₅(ZnCl₂)₈, incorporating ZnCl₂ into the surface layer. nih.gov

These models revealed that in the absence of the zinc additive, the InAs nanocrystal surface is characterized by a significant number of indium vacancies. nih.gov The calculations also showed that species like indium chloride bind strongly to the surface. The introduction of ZnCl₂ into the model demonstrated that it can fill these indium vacancies, acting as a Z-type ligand and altering the surface chemistry. nih.gov This theoretical approach allows researchers to probe the energetic favorability of different surface configurations and understand how precursor-derived ligands and additives passivate the nanomaterial surface. nih.govnih.gov

Theoretical Insights into Trap State Passivation by this compound-Derived Species

Surface trap states, often arising from atomic vacancies or dangling bonds, are detrimental to the performance of semiconductor nanocrystals as they provide non-radiative recombination pathways for charge carriers, quenching photoluminescence. researchgate.netresearchgate.net Computational studies provide crucial insights into how these trap states can be passivated by species derived from the synthetic environment, including those from this compound precursors. researchgate.netnih.gov

Using the aforementioned DFT models of InAs nanocrystals, researchers have gained theoretical understanding of trap state passivation. nih.gov The calculations indicated that the surface indium vacancies in the pure InAs nanocrystal model create localized electronic states near the valence band edge. nih.gov These localized states act as hole traps, which is consistent with the broad and weak photoluminescence observed experimentally in such materials. nih.gov

The effectiveness of a passivating agent can be evaluated computationally by analyzing its impact on the electronic structure. A key metric is the inverse participation ratio (IPR), which quantifies the localization of an electronic wavefunction. High IPR values signify highly localized states (i.e., trap states), while values near zero indicate delocalized wavefunctions characteristic of well-passivated band-edge states. nih.gov

Computational analysis of the InAs model without zinc showed that the valence band edge states had IPR values significantly deviating from zero, confirming their nature as localized hole traps. nih.gov In contrast, the InAs model incorporating 5% zinc, where ZnCl₂ passivates the surface vacancies, exhibited IPR values near zero. nih.gov This demonstrated an improved delocalization of the wavefunction near the band edges, indicating effective passivation of the trap states. nih.gov These theoretical findings correlate directly with experimental observations of sharper emission lines and improved photoluminescence quantum yield (PLQY) in InAs nanocrystals synthesized with the ZnCl₂ additive. nih.gov Simulations thus confirm that surface passivation, in this case by a co-ligand used in an this compound-based synthesis, is key to achieving high-quality optoelectronic materials. nih.govresearchgate.net

Table of Modeled Nanocrystal Compositions and Computational Findings

| Model Description | Stoichiometry | Key Structural Feature | Valence Band Edge IPR | Theoretical Outcome |

| InAs Nanocrystal | (InAs)₁₁₆(InCl₃)₁₇ | Surface Indium Vacancies | Deviates Significantly from 0 | Localized hole trap states present |

| InAs Nanocrystal with Zn Additive | (InAs)₁₁₆(InCl₃)₂₅(ZnCl₂)₈ | Vacancies filled by ZnCl₂ | Near 0 | Improved wavefunction delocalization; trap states passivated |

| IPR = Inverse Participation Ratio. Data sourced from DFT calculations. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Structural and Electronic Characterization (Focus on Methodology for Insight)

There is no specific research available detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for mechanistic studies of the aminoarsine compound itself. While NMR is a powerful technique for elucidating reaction mechanisms and molecular structures, its direct application to study the kinetics, equilibria, or reaction pathways involving aminoarsines has not been documented in the available literature. General NMR principles are used to study related compounds like amides, but this data is not transferable to this compound.

Specific X-ray Photoelectron Spectroscopy (XPS) data for this compound, which would provide binding energies for the arsenic and nitrogen core electrons and thus offer insight into the elemental composition and chemical state of the As-N bond, is not present in the available scientific literature. While XPS is widely used for surface analysis, studies have focused on arsenic in different chemical environments (such as in arsenopyrite, gallium arsenide, or various oxides) or on materials produced from this compound precursors, rather than on the this compound molecule itself.

Detailed studies on the electronic transitions of this compound using absorption and photoluminescence spectroscopy are not available. Research in this area has concentrated on the photophysical properties of nanomaterials, such as InAs nanocrystals, which are synthesized using this compound as a precursor. These studies report the absorption and photoluminescence spectra of the resulting nanocrystals, which are determined by their quantum-confined structure, and not the electronic transitions within the this compound reactant.

There is no available research that employs Transient Absorption Spectroscopy (TAS) to investigate the carrier dynamics of this compound. TAS is a technique used to study short-lived excited states, typically in materials intended for optoelectronic applications. The existing literature applies TAS to understand the exciton (B1674681) and charge carrier dynamics in semiconductor nanocrystals that are synthesized with this compound, but not to study the excited state properties of the this compound molecule itself.

Applications of Aminoarsine Chemistry in Advanced Materials Synthesis

Aminoarsines as Precursors for III-V Semiconductor Nanocrystals and Quantum Dots

Aminoarsines have emerged as a safer and more convenient class of precursors for the synthesis of III-V semiconductor nanocrystals, such as indium arsenide (InAs). nih.govacs.org Traditionally, the production of these materials has relied on highly pyrophoric, toxic, and less accessible arsenic sources like tris(trimethylsilyl)arsine. nih.gov In contrast, aminoarsines like tris(dimethylamino)arsine (B1606909) are generally less toxic and more commercially available, addressing some of the key challenges in the large-scale production of III-V nanocrystals. nih.govacs.org

The synthesis of III-V nanocrystals using aminoarsine precursors is a complex process that requires careful control over reaction kinetics to achieve the desired size, shape, and optical properties. nih.gov A critical aspect of this synthesis is the reduction of the arsenic center, which is typically in a +3 oxidation state in aminoarsines, to the -3 state required for the formation of the arsenide lattice. acs.org This is usually accomplished through the use of a reducing agent, the choice of which can significantly influence the nucleation and growth of the nanocrystals. nih.gov

The synthesis of InAs nanocrystals using this compound precursors has been a significant focus of research, aiming to produce materials with properties comparable to those obtained using traditional methods. A common approach involves the hot-injection of a reducing agent into a solution containing an indium source, such as indium chloride (InCl₃), and an this compound, like tris(dimethylamino)arsine, in a high-boiling point solvent. nih.govacs.org

The selection of the reducing agent is a key factor in controlling the reaction. For instance, alane N,N-dimethylethylamine complex has been successfully employed as a reducing agent in a one-pot synthesis, leading to monodisperse, spherical InAs quantum dots with tunable sizes and band-edge emission. nih.gov This approach allows for the rational tuning of the reaction kinetics, which is crucial for achieving narrow absorption and emission linewidths. nih.gov

Achieving a narrow size distribution and controlled morphology is paramount for the application of InAs nanocrystals in electronic and optoelectronic devices. The use of additives has been shown to be an effective strategy for improving these properties. For example, the introduction of zinc chloride (ZnCl₂) into the synthesis of InAs nanocrystals with tris(dimethylamino)arsine has been demonstrated to improve the size distribution. nih.govacs.org

The presence of zinc salts can also influence the morphology and photoluminescence of the resulting nanocrystals. By tuning the synthesis parameters, such as the addition of zinc oleate, it is possible to control the size of the InAs nanocrystals and tune their photoluminescence range. nih.gov The table below summarizes the effect of a zinc additive on the synthesis of InAs nanocrystals.

| Additive | Precursors | Effect on Nanocrystals | Reference |

| Zinc Chloride (ZnCl₂) | Tris(dimethylamino)arsine, Indium Chloride | Improved size distribution, surface passivation | nih.govacs.org |

| Zinc Oleate | Tribenzoylarsine, Indium Oleate | Tunable photoluminescence range (630-780 nm) | nih.gov |

To enhance the photoluminescence quantum yield (PLQY) and stability of InAs nanocrystals, they are often coated with a layer of a wider bandgap semiconductor to form core-shell or core-shell-shell heterostructures. The InAs nanocrystals synthesized from this compound precursors serve as excellent cores for the growth of these shells.

A notable example is the in-situ growth of a zinc selenide (ZnSe) shell on InAs nanocrystals. nih.gov The presence of ZnCl₂ during the synthesis of the InAs core not only improves its quality but also facilitates the subsequent growth of the ZnSe shell by simply adding a selenium precursor to the reaction mixture. nih.gov This method has resulted in InAs@ZnSe core-shell nanocrystals with a high PLQY of up to 42%. nih.gov

Furthermore, more complex heterostructures, such as InAs@InP@ZnSe core-shell-shell quantum dots, have been synthesized using amino-arsine and amino-phosphine based precursors. studysmarter.co.ukmdpi.comnih.gov The growth of an indium phosphide (InP) inner shell and a ZnSe outer shell leads to a significant enhancement in the PLQY (up to 55%) and improved stability in air. studysmarter.co.ukmdpi.com

| Heterostructure | Precursors for Core | Shell Materials | Resulting Properties | Reference |

| InAs@ZnSe | Tris(dimethylamino)arsine | Zinc Selenide | PLQY up to 42% | nih.gov |

| InAs@InP@ZnSe | Tris(diethylamino)arsine | Indium Phosphide, Zinc Selenide | PLQY up to 55%, enhanced air stability | studysmarter.co.ukmdpi.com |

The formation of III-V nanocrystals is mechanistically more complex than that of their II-VI and IV-VI counterparts due to the more covalent nature of the III-V bond. nih.gov The nucleation and growth processes are critically dependent on the kinetics of precursor conversion. nih.gov

In the context of this compound precursors, the role of the reducing agent is central to the mechanism. The reducing agent is responsible for the reduction of As³⁺ to As³⁻, a necessary step for the formation of the InAs lattice. acs.org The rate of this reduction directly influences the kinetics of nucleation and growth. acs.org The use of a potent hydride donor as a reducing agent can allow for the controlled activation of the this compound, leading to a more uniform nucleation event and subsequent controlled growth, resulting in monodisperse nanocrystals. nih.gov

Recent advances in in-situ analytical techniques are beginning to provide a deeper understanding of the molecular nature of the nuclei and the critical factors that control nucleation and growth. nih.gov While a single, all-encompassing theory remains elusive, it is becoming clear that both classical and non-classical nucleation theories are needed to fully describe these complex processes. nih.gov

Synthesis of Indium Arsenide (InAs) Nanocrystals

This compound Derivatives in Coordination Chemistry and Ligand Design

This compound derivatives possess both nitrogen and arsenic donor atoms, making them intriguing candidates for use as ligands in coordination chemistry. The lone pairs of electrons on both the nitrogen and arsenic atoms can coordinate to metal centers, allowing for the formation of a diverse range of coordination complexes. The design of these ligands can be tailored to achieve specific electronic and steric properties, which in turn can influence the geometry, reactivity, and catalytic activity of the resulting metal complexes.

The design of effective this compound ligands is guided by fundamental principles of coordination chemistry. The primary considerations are the nature of the metal ion to be coordinated and the desired properties of the resulting complex. Key design principles include:

Chelation: By incorporating multiple amino and/or arsino groups into a single molecule, multidentate ligands can be created. These chelating ligands can form more stable complexes with metal ions compared to their monodentate counterparts due to the chelate effect. The length and flexibility of the backbone connecting the donor atoms are crucial in determining the size of the chelate ring and the resulting coordination geometry.

Steric Hindrance: The size of the substituent groups on the nitrogen and arsenic atoms can be varied to control the steric environment around the metal center. Bulky substituents can be used to create a sterically crowded coordination sphere, which can protect the metal center from unwanted reactions or influence the selectivity of catalytic processes.

Electronic Effects: The electronic properties of the substituents on the amino and arsino groups can be tuned to modify the electron-donating ability of the ligand. Electron-donating groups will increase the electron density on the metal center, while electron-withdrawing groups will decrease it. This can have a significant impact on the reactivity and redox properties of the metal complex.

Hemilability: In ligands containing both a strongly coordinating group (e.g., a phosphine or a nitrogen heterocycle) and a weakly coordinating this compound moiety, the As-N unit can act as a hemilabile group. This means that the this compound can reversibly coordinate and de-coordinate from the metal center, opening up a vacant coordination site for substrate binding in catalytic applications.

While the coordination chemistry of aminoarsines is a developing field, the principles outlined above, which are well-established in the broader field of ligand design, provide a solid framework for the rational design of new this compound ligands with tailored properties for applications in catalysis, materials science, and beyond.

Applications in Homogeneous Catalysis

Aminoarsines, as ligands in homogeneous catalysis, represent a specialized area of organometallic chemistry. While less common than their phosphine counterparts, their unique electronic and steric properties offer potential for tuning the activity and selectivity of transition metal catalysts. The arsenic center, being a soft donor, exhibits a strong affinity for soft, low-valent transition metals, while the amino substituents provide a means to modulate the ligand's characteristics.

Role in Transition Metal Catalysis

This compound ligands coordinate to transition metals, influencing the metal center's electron density and coordination sphere, which are critical factors in catalytic cycles. The lone pair of electrons on the arsenic atom can be donated to the metal center, forming a metal-ligand bond. The nature of this bond can be modified by the substituents on the nitrogen atoms of the amino group, which in turn affects the catalytic activity of the metal complex.

Transition metal complexes containing this compound ligands have been explored for their potential in various catalytic transformations. While specific examples in mainstream catalytic applications are not as widespread as for other ligand types, the fundamental principles of their coordination chemistry suggest applicability in reactions such as cross-coupling, hydrogenation, and hydroformylation. The ability of the amino groups to participate in secondary interactions, such as hydrogen bonding, could also introduce novel catalytic pathways.

Research into related amido and amine-based ligands provides insights into how aminoarsines might behave. For instance, anionic amido iron(II) complexes have demonstrated high activity in the regioselective hydrosilylation of alkenes nih.gov. This suggests that this compound-metal complexes could also be effective in such transformations, with the arsenic donor modulating the electronic properties of the metal center. The development of novel ligands for transition metal catalysis is an ongoing field of research, with a focus on creating complexes that can facilitate new types of reactions and improve the efficiency of existing ones researchgate.netmdpi.com.

Ligand Steric and Electronic Effects on Catalytic Activity and Selectivity

The catalytic performance of a metal complex is intricately linked to the steric and electronic properties of its ligands nih.govmanchester.ac.uk. In this compound ligands, these properties can be systematically varied.

Electronic Effects: The electronic nature of the this compound ligand is influenced by the substituents on the nitrogen atom. Electron-donating groups on the nitrogen increase the electron density on the arsenic atom, making it a stronger sigma-donor to the metal center. This can enhance the reactivity of the metal in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups decrease the donor strength of the arsenic. The interplay of these electronic effects can be used to optimize the catalytic cycle for a specific reaction researchgate.netrsc.org.

Steric Effects: The size and arrangement of the substituents on the nitrogen atoms, as well as any other groups attached to the arsenic, create a specific steric environment around the metal center. This steric bulk can influence the coordination number of the metal, the binding of substrates, and the rate and selectivity of the reaction. For example, bulky ligands can promote reductive elimination and may favor the formation of specific isomers in stereoselective reactions. The "cone angle" is a useful concept for quantifying the steric bulk of ligands and predicting their impact on catalysis researchgate.netnih.gov.

The following table summarizes the general influence of steric and electronic effects of ligands on catalytic performance, which can be extrapolated to this compound ligands.

| Ligand Property | Effect on Metal Center | Potential Impact on Catalysis |

| High Electron-Donating Capacity (Electron-Rich) | Increases electron density on the metal. | May promote oxidative addition; can affect the stability of intermediates. |

| Low Electron-Donating Capacity (Electron-Poor) | Decreases electron density on the metal. | May facilitate reductive elimination; can influence substrate binding. |

| High Steric Bulk | Creates a crowded coordination sphere. | Can promote selectivity; may hinder substrate binding; can stabilize low-coordinate species. |

| Low Steric Bulk | Creates an open coordination sphere. | May increase reaction rates by allowing easier substrate access; can lead to lower selectivity. |

Solid-State Chemistry and Crystal Engineering Involving this compound Components

The principles of solid-state chemistry and crystal engineering focus on the rational design and synthesis of crystalline materials with desired structures and properties wikipedia.orgyoutube.com. This compound derivatives are emerging as versatile building blocks in this field, particularly in the synthesis of advanced nanomaterials and coordination polymers.

Tris(dimethylamino)arsine, for instance, has been utilized as a less hazardous precursor for the synthesis of Indium Arsenide (InAs) quantum dots and nanoclusters nih.govresearchgate.net. The molecular structure of the this compound precursor influences the nucleation and growth of these nanomaterials, and its decomposition pathways are critical to controlling their final size, shape, and crystallinity acs.orgnih.govacs.org. The resulting InAs nanocrystals exhibit a cubic zinc-blende crystal structure nih.gov.

A more deliberate application of aminoarsines in crystal engineering is the design of metal-organic frameworks (MOFs), where organic ligands bridge metal ions to form extended porous networks mdpi.comnih.govmdpi.comresearchgate.net. Recently, a tritopic pyrazole-based organoarsine ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA), was synthesized to create novel Arsenic Coordination Materials (AsCMs) digitellinc.com. When reacted with transition metals like zinc and nickel, this ligand forms isostructural MOFs, AsCM-303 and AsCM-304, which feature unusual "pinwheel"-shaped pores with the As(III) sites pointing towards the center digitellinc.com. This work demonstrates the potential of using functionalized this compound-type ligands to construct crystalline materials with unique topologies and potential applications in gas separation and sensing digitellinc.com.

The table below summarizes the structural details of two such arsenic-containing MOFs.

| Compound Name | Formula | Crystal System | Space Group | Key Structural Feature |

| AsCM-303 | [Zn8(ClO4)(TPZA)4]3+ | Tetragonal | I4/m | "Pinwheel"-shaped pores with a central disordered perchlorate anion. |

| AsCM-304 | [Ni8(μ4-OH)6(TPZA)4]2- | Tetragonal | I4/m | Isostructural to AsCM-303 with "pinwheel"-shaped pores. |

These examples highlight the growing interest in incorporating this compound components into solid-state materials, leveraging their unique coordination chemistry to create novel functional materials.

Environmental Transformation and Speciation of Organoarsenic Compounds Excluding Toxicological Mechanisms

Biogeochemical Cycling of Arsenic Species

The biogeochemical cycling of arsenic involves the transformation and translocation of arsenic species through the lithosphere, hydrosphere, atmosphere, and biosphere. While inorganic arsenic is naturally abundant in the Earth's crust, it can be transformed into a wide variety of organoarsenic compounds through biological processes. These transformations are integral to the global arsenic cycle, where microbial metabolism is a key driver of arsenic mobilization and immobilization.

In marine environments, inorganic arsenic, primarily arsenate, is taken up by organisms such as phytoplankton and algae. These organisms can metabolize inorganic arsenic into more complex organoarsenic compounds, including arsenosugars and arsenolipids. These compounds can then be transferred up the food chain. For instance, arsenobetaine is the most abundant organoarsenic compound found in many marine animals. The degradation of these complex organoarsenicals by microorganisms in sediments eventually returns arsenic to the inorganic pool, thus completing the cycle.

Terrestrial environments also exhibit a dynamic cycling of arsenic species. The application of organoarsenic-based herbicides can introduce compounds like methylarsonic acid (MMA) and dimethylarsinic acid (DMA) into the soil. Soil microorganisms can further transform these compounds. The biogeochemical cycling of arsenic is also interconnected with the cycles of other elements such as iron, sulfur, and carbon, with microbial redox metabolism of these elements influencing the bioavailability of arsenic species.

Table 1: Major Organoarsenic Compounds in Different Environmental Spheres

| Environmental Sphere | Predominant Organoarsenic Compounds | Key Transformation Processes |

|---|---|---|

| Marine Hydrosphere | Arsenosugars, Arsenolipids, Arsenobetaine | Biosynthesis by algae and phytoplankton, Trophic transfer, Microbial degradation |

| Terrestrial Pedosphere | Methylarsonic acid (MMA), Dimethylarsinic acid (DMA), Trimethylarsine oxide (TMAO) | Microbial methylation and demethylation, Volatilization |

| Biosphere | Arsenobetaine (in marine animals), Methylated arsenic species | Bioaccumulation, Biotransformation |

Microbial Transformations of Organoarsenic Compounds

Microorganisms are central to the transformation of organoarsenic compounds in the environment. They have evolved various mechanisms to metabolize arsenic, including methylation, demethylation, and redox conversions. These microbial activities significantly impact the speciation and mobility of arsenic in both aquatic and terrestrial ecosystems.

Biomethylation is a key microbial process that converts inorganic arsenic into methylated organic forms. This process is catalyzed by enzymes, with S-adenosylmethionine (SAM) often serving as the methyl donor. A wide range of microorganisms, including bacteria, fungi, and yeasts, are capable of biomethylating arsenic. The process typically involves a stepwise addition of methyl groups to an arsenic atom, often preceded by the reduction of pentavalent arsenic to a trivalent state. Common products of biomethylation include monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile compounds like trimethylarsine. Fungi, in particular, are known to produce volatile methylated arsines as a detoxification mechanism.

Table 2: Examples of Microorganisms Involved in Arsenic Methylation and Demethylation

| Process | Microorganism(s) | Substrate(s) | Product(s) |

|---|---|---|---|

| Biomethylation | Apiotrichum humicola (Fungus) | Arsenate | Trimethylarsine oxide, MMA(V), DMA(V) |

| Scopulariopsis brevicaulis (Fungus) | Inorganic Arsenic | Trimethylarsine | |

| Anaerobic bacteria (from mouse cecum) | As(III), As(V) | Monomethyl- and dimethyl-arsenic compounds | |

| Demethylation | Burkholderia sp. and Streptomyces sp. (Bacteria) | Methylarsonic acid (MAs(V)) | Inorganic arsenite (As(III)) |

| Sediment microorganisms | Arsenobetaine | Methylarsonic acid, Inorganic arsenic |

Redox transformations, the conversion between different oxidation states of arsenic, are critical in determining the mobility and bioavailability of arsenic species in the environment. These transformations are heavily influenced by the redox potential (Eh) and pH of the environment and are often mediated by microorganisms.

In aquatic environments, arsenate (As(V)) is the predominant species in aerobic (oxic) surface waters, while arsenite (As(III)) is more prevalent in anaerobic (anoxic) conditions such as in sediments. Microorganisms can facilitate both the reduction of As(V) to As(III) and the oxidation of As(III) to As(V). For instance, some bacteria can use As(V) as a terminal electron acceptor for respiration in anoxic environments, a process known as dissimilatory arsenate reduction, which leads to the formation of As(III). Conversely, other microbes can oxidize As(III) to As(V), which can be an energy-yielding process for them.

In terrestrial environments, similar redox transformations occur. In well-aerated soils, As(V) is the more stable form, whereas in flooded or waterlogged soils, reducing conditions favor the formation of As(III). The presence of iron and manganese oxides in soils and sediments can also influence arsenic redox chemistry, as these minerals can adsorb arsenic species and participate in redox reactions. For example, birnessite (a manganese oxide) can effectively oxidize As(III) to As(V). The cycling between oxidizing and reducing conditions, such as in paddy fields, can lead to dynamic changes in arsenic speciation and mobility.

Environmental Monitoring Methodologies for Arsenic Speciation

Accurate determination of arsenic species in environmental samples is essential for understanding their transformation and fate. A variety of analytical techniques are employed for arsenic speciation, often involving a separation step followed by detection.

The most widely used approach for arsenic speciation is the coupling of a chromatographic separation technique, such as high-performance liquid chromatography (HPLC), with a sensitive detection method like inductively coupled plasma mass spectrometry (ICP-MS). HPLC allows for the separation of different arsenic compounds based on their chemical properties, while ICP-MS provides element-specific detection with very low detection limits. Different HPLC modes, including ion exchange and ion-pairing chromatography, can be utilized depending on the target arsenic species.

Other detection methods that can be coupled with chromatography include atomic fluorescence spectrometry (AFS) and atomic absorption spectrometry (AAS), often with a hydride generation step to convert arsenic species into volatile arsines for enhanced sensitivity. For the analysis of volatile organoarsenic compounds, gas chromatography (GC) coupled with mass spectrometry (MS) can be employed after appropriate derivatization.

Sample preparation is a critical step in arsenic speciation analysis to ensure that the original species distribution is maintained. This may involve extraction procedures for solid samples like soils, sediments, and biological tissues, or pre-concentration steps for water samples with very low arsenic concentrations.

Table 3: Common Analytical Techniques for Arsenic Speciation

| Technique | Principle | Common Applications |

|---|---|---|

| HPLC-ICP-MS | Chromatographic separation of arsenic species followed by highly sensitive elemental detection. | Quantification of a wide range of organoarsenic and inorganic arsenic species in water, soil, and biological samples. |

| HPLC-HG-AAS/AFS | Chromatographic separation followed by hydride generation and atomic absorption or fluorescence detection. | Speciation of hydride-forming arsenic species (e.g., As(III), As(V), MMA, DMA) in environmental samples. |

| GC-MS | Separation of volatile or derivatized arsenic compounds by gas chromatography and detection by mass spectrometry. | Analysis of volatile methylarsines and other volatile organoarsenicals. |

| X-ray Fluorescence (XRF) | Measures the bulk concentration of arsenic in solid samples. | Field screening and analysis of total arsenic in soils and sediments. |

| Colorimetric Methods | Formation of a colored complex with arsenic for spectrophotometric measurement. | Field-based screening for total arsenic in water samples. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.